molecular formula C10H12ClNOS B8478521 N-chloroacetyl-4,5,6,7-tetrahydrobenzo[b]-thiophen-4-amine

N-chloroacetyl-4,5,6,7-tetrahydrobenzo[b]-thiophen-4-amine

Cat. No. B8478521
M. Wt: 229.73 g/mol
InChI Key: MXGOPXVVSZUBEH-UHFFFAOYSA-N
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Patent
US04216149

Procedure details

A mixture of 7.59 g of 4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine hydrochloride is stirred in 60 ml of dry tetrahydrofuran and 10.1 g of triethylamine in 20 ml of dry tetrahydrofuran is added. After stirring under a nitrogen atmosphere for 15 minutes, 3.5 ml or 5.25 g of chloroacetyl chloride in 30 ml of dry tetrahydrofuran is added dropwise, while the temperature is maintained at 30° C. to 40° C. After an hour of stirring, the mixture is filtered, the filter cake is washed with tetrahydrofuran, and the filtrate is evaporated to dryness. The residue is then triturated with water and the title compound, m.p. 115° C. to 119° C., is collected and washed with water and hexane.
Quantity
7.59 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
5.25 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[S:2]1[CH:6]=[CH:5][C:4]2[CH:7]([NH2:11])[CH2:8][CH2:9][CH2:10][C:3]1=2.C(N(CC)CC)C.[Cl:19][CH2:20][C:21](Cl)=[O:22]>O1CCCC1>[Cl:19][CH2:20][C:21]([NH:11][CH:7]1[C:4]2[CH:5]=[CH:6][S:2][C:3]=2[CH2:10][CH2:9][CH2:8]1)=[O:22] |f:0.1|

Inputs

Step One
Name
Quantity
7.59 g
Type
reactant
Smiles
Cl.S1C2=C(C=C1)C(CCC2)N
Step Two
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
5.25 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring under a nitrogen atmosphere for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained at 30° C. to 40° C
STIRRING
Type
STIRRING
Details
After an hour of stirring
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
WASH
Type
WASH
Details
the filter cake is washed with tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is then triturated with water
CUSTOM
Type
CUSTOM
Details
the title compound, m.p. 115° C. to 119° C., is collected
WASH
Type
WASH
Details
washed with water and hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClCC(=O)NC1CCCC=2SC=CC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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